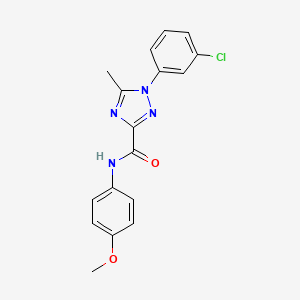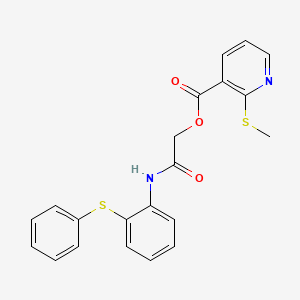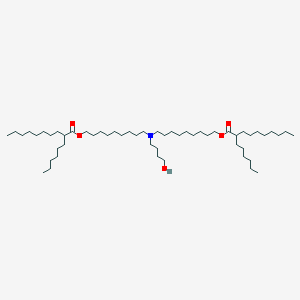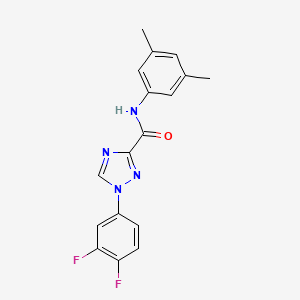![molecular formula C18H15FN4OS2 B13369116 3-[(Benzylsulfanyl)methyl]-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369116.png)
3-[(Benzylsulfanyl)methyl]-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-fluorophenyl ether is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and ether functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-fluorophenyl ether typically involves the following steps:
Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with hydrazonoyl halides.
Introduction of the thiadiazole ring: The triazole intermediate is then reacted with thiourea or its derivatives under acidic or basic conditions to form the thiadiazole ring.
Etherification: The final step involves the reaction of the triazolothiadiazole intermediate with 4-fluorophenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfur atom in the benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown promise as an antimicrobial and antiviral agent. Its ability to inhibit the growth of various pathogens makes it a valuable tool in the study of infectious diseases.
Medicine
The compound’s potential anticancer properties have been a focus of research. It has been found to exhibit cytotoxic activity against various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Wirkmechanismus
The mechanism of action of {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-fluorophenyl ether involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases. The compound may also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the triazolothiadiazole core and exhibit similar biological activities.
Benzylsulfanyl derivatives: Compounds with the benzylsulfanyl group also show antimicrobial and anticancer properties.
Fluorophenyl ethers: These compounds are known for their stability and bioactivity.
Uniqueness
The uniqueness of {3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-fluorophenyl ether lies in its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.
Eigenschaften
Molekularformel |
C18H15FN4OS2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
3-(benzylsulfanylmethyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15FN4OS2/c19-14-6-8-15(9-7-14)24-10-17-22-23-16(20-21-18(23)26-17)12-25-11-13-4-2-1-3-5-13/h1-9H,10-12H2 |
InChI-Schlüssel |
HVZXNMBGHLEIIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369047.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369058.png)
![6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369060.png)

![Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13369067.png)
![3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13369069.png)

![1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369079.png)
![1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369095.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369102.png)

![(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene](/img/structure/B13369109.png)
![Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369118.png)
